2-chloro-N-cyclopropylnicotinamide

Vue d'ensemble

Description

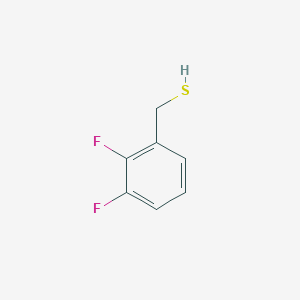

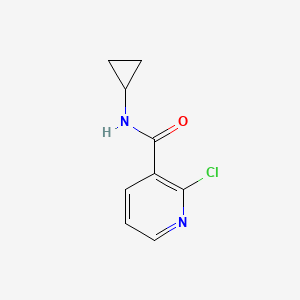

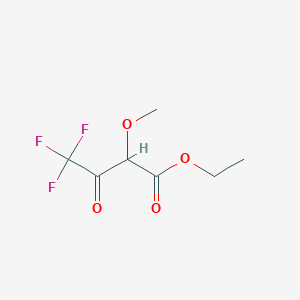

2-chloro-N-cyclopropylnicotinamide is a chemical compound with the CAS Number: 25764-78-7 . It has a molecular weight of 196.64 and its IUPAC name is 2-chloro-N-cyclopropylnicotinamide . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .

Molecular Structure Analysis

The molecular structure of 2-chloro-N-cyclopropylnicotinamide is represented by the linear formula: C9H9ClN2O . The InChI code for this compound is 1S/C9H9ClN2O/c10-8-7 (2-1-5-11-8)9 (13)12-6-3-4-6/h1-2,5-6H,3-4H2, (H,12,13) .Physical And Chemical Properties Analysis

2-chloro-N-cyclopropylnicotinamide is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

1. Cosmeceutical Applications in Skincare Products

- Application Summary : Niacinamide has become a key functional ingredient in diverse skincare products and cosmetics. It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cutaneous cells .

- Methods of Application : Niacinamide is incorporated into skincare products and applied topically. It influences human DNA repair and cellular stress responses through diversified biochemical mechanisms .

- Results : Niacinamide has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation. It may partially prevent and/or reverse several biophysical changes associated with skin aging .

2. Control of Skin Aging and Pigmentation

- Application Summary : Nicotinamide is used to control skin aging and pigmentation. It contributes to cellular energy metabolism and defense systems .

- Methods of Application : Nicotinamide is primarily used as a nutritional supplement for vitamin B3, but its pharmaceutical and cosmeceutical uses have been extensively explored .

- Results : Supplementation of nicotinamide restores cellular NAD+ pool and mitochondrial energetics, attenuates oxidative stress and inflammatory response, enhances extracellular matrix and skin barrier, and inhibits the pigmentation process in the skin .

It’s also mentioned in the context of proteomics research , which involves the large-scale study of proteins, particularly their structures and functions. This could imply that “2-chloro-N-cyclopropylnicotinamide” might be used in experiments related to protein analysis or synthesis.

It’s also mentioned in the context of proteomics research , which involves the large-scale study of proteins, particularly their structures and functions. This could imply that “2-chloro-N-cyclopropylnicotinamide” might be used in experiments related to protein analysis or synthesis.

Safety And Hazards

The safety information for 2-chloro-N-cyclopropylnicotinamide includes several hazard statements: H301-H311-H331 . The precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 . The compound is considered dangerous, as indicated by the signal word “Danger” and the GHS06 pictogram .

Propriétés

IUPAC Name |

2-chloro-N-cyclopropylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-8-7(2-1-5-11-8)9(13)12-6-3-4-6/h1-2,5-6H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITZGZJSHGMLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400009 | |

| Record name | 2-chloro-N-cyclopropylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-cyclopropylnicotinamide | |

CAS RN |

25764-78-7 | |

| Record name | 2-chloro-N-cyclopropylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1608943.png)

![4-[(4-Methyl-benzylamino)-methyl]-3-nitro-benzoic acid methyl ester](/img/structure/B1608953.png)

![2-Chloro-N-[5-(methylsulfanyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B1608960.png)